

Physicochemical Properties of L-Lysine Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Lysine hydrate*

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Abstract

L-lysine, an essential α -amino acid, is a fundamental component in nutrition, pharmaceuticals, and biochemical research. A notable characteristic of L-lysine in its solid state is its strong propensity to incorporate atmospheric water, leading to the formation of stable hydrate phases. [1][2] This technical guide provides an in-depth examination of the core physicochemical properties of **L-Lysine hydrate**, with a focus on its monohydrate and hemihydrate forms. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and process visualizations. The guide covers crystallographic data, thermal properties, solubility profiles, and acidity constants, supported by protocols for their determination.

General Physicochemical Properties

L-Lysine hydrate is typically a white to slightly yellow crystalline powder.[3][4] Its fundamental properties are crucial for handling, formulation, and analytical characterization. The quantitative data are summarized in Table 1.

Table 1: General Physicochemical Properties of L-Lysine and its Hydrates

Property	Value	Form	Reference
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ ·H ₂ O	Monohydrate	[4][5]
C ₆ H ₁₆ N ₂ O ₃	Monohydrate	[3]	
(C ₆ H ₁₄ N ₂ O ₂) ₂ ·H ₂ O	Hemihydrate		
Molecular Weight	164.20 g/mol	Monohydrate	[3][4][5]
CAS Number	39665-12-8	Monohydrate	[3][4]
Appearance	White to slightly yellow crystalline powder	Monohydrate	[3][4]
Melting Point	212-214 °C	Monohydrate	[3]
215 °C (decomposes)	Anhydrous	[6]	
pKa Values (at 25°C)	pKa ₁ (α-carboxyl): 2.16	Anhydrous	
pKa ₂ (α-amino): ~9.0	General	[7]	
pKa ₃ (ε-amino): ~10.5	General	[7]	

Crystal Structure and Hydration Behavior

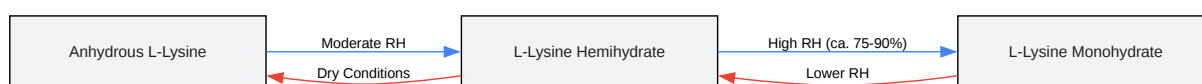
Under ambient conditions, anhydrous L-lysine readily absorbs water to form hydrate phases.[1] [2] Two primary hydrate forms have been identified and structurally characterized: L-lysine hemihydrate and L-lysine monohydrate. The interconversion between these forms is dependent on the relative humidity (RH). Anhydrous L-lysine is only present under very dry conditions, transitioning to the hemihydrate at moderate RH and potentially to the monohydrate at higher humidity levels.[1]

The crystallographic properties of these hydrates, determined through powder X-ray diffraction, are distinct and are detailed in Table 2.

Table 2: Crystallographic Data for **L-Lysine Hydrates**

Property	L-Lysine Hemihydrate	L-Lysine Monohydrate	Reference
Crystal System	Monoclinic	Orthorhombic	
Unit Cell Dimensions	a = 9.54 Å	a = 5.94 Å	
b = 5.22 Å	b = 20.61 Å		
c = 17.61 Å	c = 6.95 Å		
$\beta = 101.1^\circ$	-		
Unit Cell Volume	860.6 Å ³	850.3 Å ³	

The logical progression of L-lysine's hydration states is visualized below.



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Logical pathway of L-Lysine hydration states.

Solubility Profile

The presence of polar amino and carboxylic acid functional groups makes L-lysine and its hydrates highly soluble in water.[8][9] Conversely, they are generally insoluble in non-polar organic solvents such as ethanol, ether, and acetone.[6][10] The pH of the aqueous solution can influence solubility; in acidic or basic conditions, the ionization of the functional groups can lead to increased solubility.[8]

Table 3: Solubility of L-Lysine and its Salts in Various Solvents

Solute	Solvent	Solubility	Temperature	Reference
L-Lysine	Water	0.1 g/mL (100 mg/mL)	Room Temp.	[6][9]
L-Lysine	Ethanol	Insoluble	Room Temp.	[6][10]
L-Lysine	Common Neutral Solvents	Insoluble	Room Temp.	[6][10]
L-Lysine HCl	Water	High	283-323 K	[11]
L-Lysine HCl	DMSO	Moderate	283-323 K	[11]
L-Lysine HCl	Glycol	Moderate	283-323 K	[11]
L-Lysine HCl	Methanol	Low	283-323 K	[11]
L-Lysine HCl	Ethanol	Very Low	283-323 K	[11]

Detailed Experimental Protocols

The characterization of **L-Lysine hydrate** relies on several key analytical techniques. The methodologies for these are outlined below.

Determination of Crystal Structure and Hydration Behavior

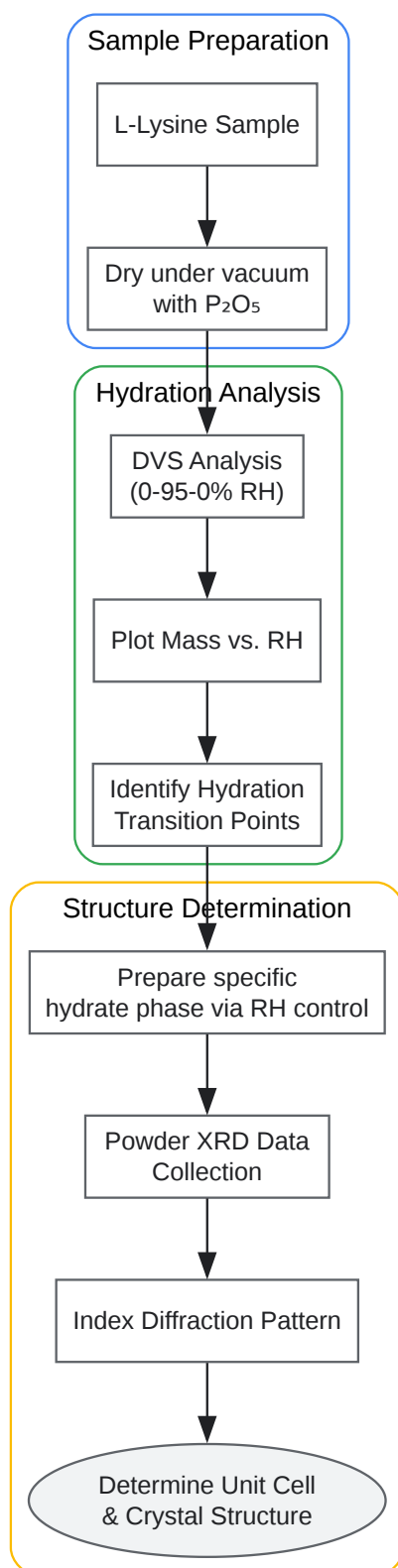
The crystal structures of the microcrystalline hydrate powders were determined using Powder X-ray Diffraction (XRD), while the hydration and dehydration dynamics were investigated using Dynamic Vapour Sorption (DVS).

Protocol:

- **Sample Preparation:** Anhydrous L-lysine is prepared by drying the sample under vacuum in the presence of a desiccant (e.g., P_2O_5).
- **Dynamic Vapour Sorption (DVS):** The dried sample is placed in a DVS instrument. The relative humidity (RH) is systematically increased from 0% to 95% and then decreased back to 0%, while the mass change of the sample is continuously monitored. This reveals the RH

points at which water is absorbed or desorbed, indicating phase transitions between anhydrous, hemihydrate, and monohydrate forms.

- Powder X-ray Diffraction (XRD): Samples are prepared at specific RH levels to isolate the desired hydrate phase (hemihydrate or monohydrate). Powder XRD data is then collected, typically using a diffractometer with CuK α 1 radiation.
- Data Analysis: The resulting diffraction patterns are indexed to determine the unit cell dimensions and crystal system for each hydrate phase.



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Workflow for crystal structure and hydration analysis.

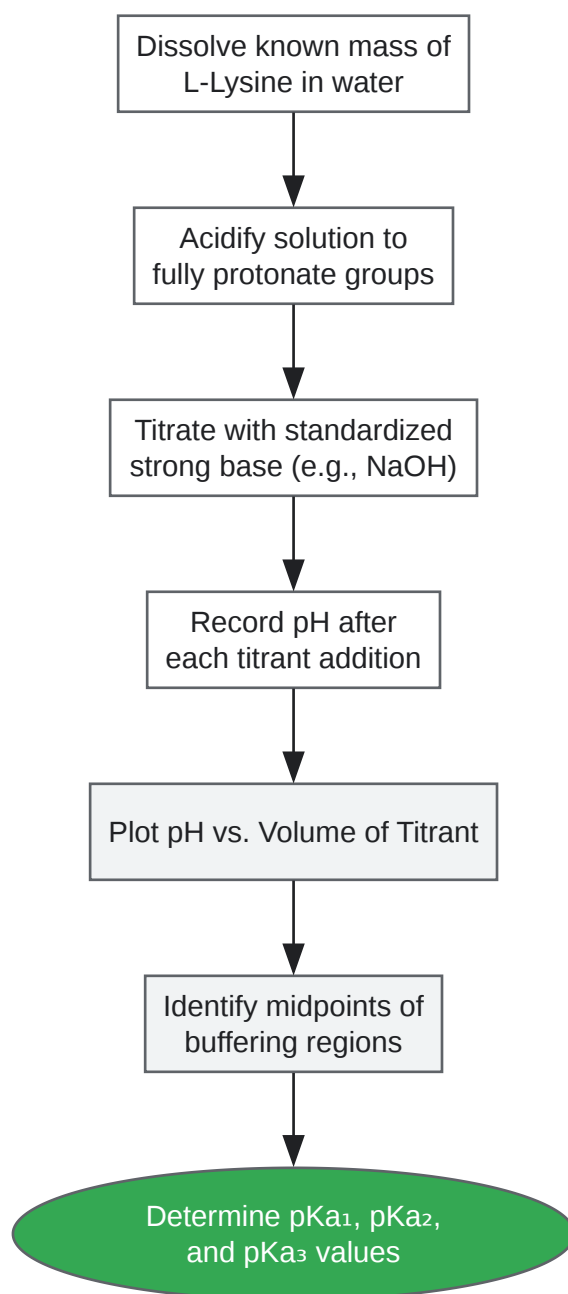
Determination of pKa Values via Titration

The acid dissociation constants (pKa) of L-lysine's ionizable groups are determined by acid-base titration, where the pH of the amino acid solution is monitored as a strong base is added.

[\[12\]](#)[\[13\]](#)

Protocol:

- **Preparation:** A known concentration of L-lysine is dissolved in deionized water. The solution is often acidified with a strong acid (e.g., HCl) to ensure all functional groups are fully protonated.
- **Titration:** The solution is titrated with a standardized strong base (e.g., NaOH). The base is added in small, precise increments.[\[12\]](#)
- **pH Measurement:** After each addition of titrant, the solution is stirred, and the pH is recorded using a calibrated pH meter.[\[12\]](#)
- **Data Analysis:** The pH is plotted against the volume of titrant added to generate a titration curve. The curve for L-lysine will show three buffering regions. The midpoint of each plateau corresponds to a pKa value.[\[13\]](#)[\[14\]](#)



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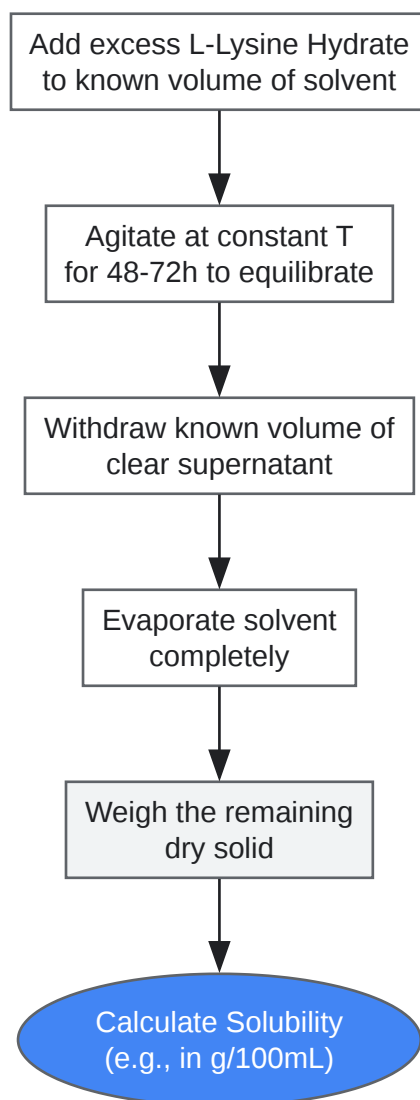
Workflow for pKa determination via titration.

Determination of Solubility via Gravimetric Method

The gravimetric method is a common and straightforward technique for measuring the solubility of a compound in a given solvent at a specific temperature.^[15]

Protocol:

- Preparation of Supersaturated Solution: An excess amount of **L-Lysine hydrate** is added to a known volume of the solvent (e.g., water) in a sealed container.[\[15\]](#)
- Equilibration: The mixture is agitated (e.g., shaken) at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 48-72 hours) to ensure solid-liquid equilibrium is reached.
[\[15\]](#)
- Phase Separation: The solution is allowed to settle. A known volume of the clear supernatant is carefully withdrawn, avoiding any undissolved solid.
- Solvent Evaporation: The solvent from the withdrawn sample is evaporated completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).
- Gravimetric Measurement: The mass of the remaining dry solid is accurately measured. Solubility is then calculated as the mass of dissolved solute per volume or mass of the solvent.



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Workflow for solubility determination by gravimetric method.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of materials, including melting point and the dehydration of hydrates. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[16]

Protocol:

- Sample Preparation: A small, accurately weighed amount of the **L-Lysine hydrate** sample is sealed in a DSC pan (e.g., a hermetic aluminum pan).[17]
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using known standards (e.g., indium).[16]
- Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]
- Data Acquisition: A thermogram is recorded, plotting heat flow versus temperature.
- Data Interpretation: Endothermic peaks on the thermogram indicate thermal events. For a hydrate, peaks at lower temperatures typically correspond to the loss of water of hydration, while a peak at a higher temperature corresponds to the melting or decomposition of the anhydrous material.[16] The onset temperature of the peak is used to determine the transition temperature.

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